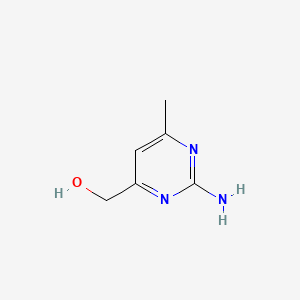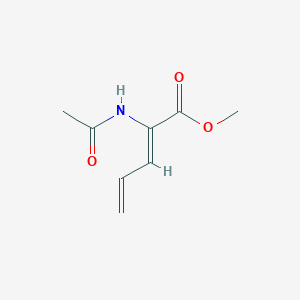
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) is a chemical compound with a unique structure that includes a pentadienoic acid backbone, an acetylamino group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) typically involves the reaction of 2,4-pentadienoic acid with acetyl chloride to form the acetylamino derivative. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product. The reaction conditions generally include:
Temperature: 0-5°C for the acetylation step, and reflux for the esterification step.
Catalyst: Sulfuric acid for esterification.
Solvent: Methanol for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetylamino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with new functional groups replacing the original acetylamino or ester groups.
Aplicaciones Científicas De Investigación
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentadienoic acid: Lacks the acetylamino and methyl ester groups, making it less versatile in certain reactions.
2-(Acetylamino)-2-methylpropanoic acid: Similar in structure but with a different backbone, leading to different reactivity and applications.
Methyl 2,4-pentadienoate: Lacks the acetylamino group, affecting its biological activity and chemical reactivity.
Uniqueness
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both the acetylamino and methyl ester groups provides versatility in synthesis and biological interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
methyl (2Z)-2-acetamidopenta-2,4-dienoate |
InChI |
InChI=1S/C8H11NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h4-5H,1H2,2-3H3,(H,9,10)/b7-5- |
Clave InChI |
DRLOHFUGXAHKLH-ALCCZGGFSA-N |
SMILES isomérico |
CC(=O)N/C(=C\C=C)/C(=O)OC |
SMILES canónico |
CC(=O)NC(=CC=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


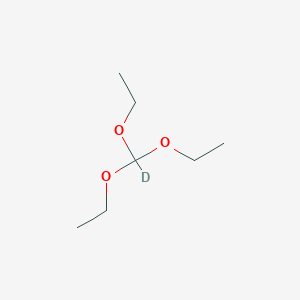
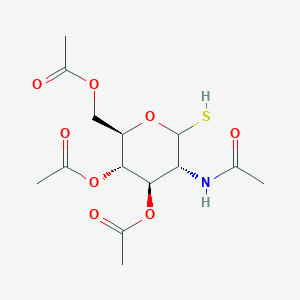
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
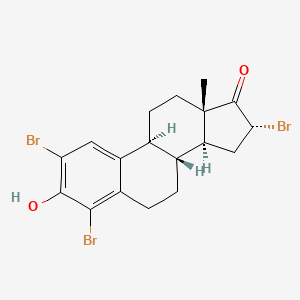
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
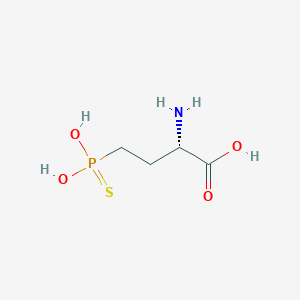
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
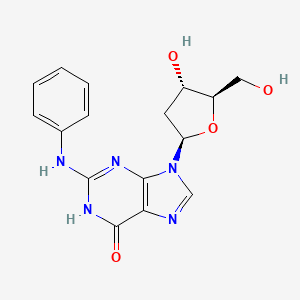

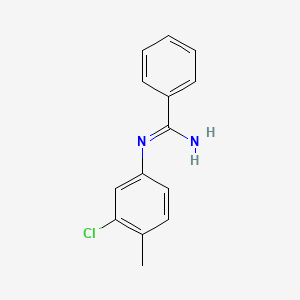
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
